molecular formula C8H7BrN2O2 B6612903 3-bromobenzene-1,2-dicarboxamide CAS No. 1935229-08-5

3-bromobenzene-1,2-dicarboxamide

Cat. No. B6612903
CAS RN: 1935229-08-5
M. Wt: 243.06 g/mol
InChI Key: CTHMWRJVVKCPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzene-1,2-dicarboxamide (3-BBDCA) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of benzene, with a bromine atom and two carboxamide groups attached to the benzene ring. 3-BBDCA is a versatile compound that can be used in a wide range of applications, from synthetic organic chemistry to drug design.

Scientific Research Applications

3-bromobenzene-1,2-dicarboxamide is used in a variety of scientific research applications, including drug design, synthetic organic chemistry, and biochemistry. In drug design, this compound is used as a model compound to study the structure-activity relationships of drugs. In synthetic organic chemistry, this compound is used as a precursor to other compounds, such as 3-bromobenzene-1,2-dicarboxylic acid. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The mechanism of action of 3-bromobenzene-1,2-dicarboxamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other organic compounds. Specifically, this compound is thought to interact with proteins and enzymes by forming hydrogen bonds and van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and enzymes in a manner similar to other organic compounds. In addition, this compound has been shown to have anticonvulsant and antinociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromobenzene-1,2-dicarboxamide in lab experiments include its low cost, high availability, and versatility. This compound is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For research on 3-bromobenzene-1,2-dicarboxamide include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in drug design and synthetic organic chemistry. In addition, further research is needed to explore the potential of this compound as an anticonvulsant and antinociceptive agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

3-bromobenzene-1,2-dicarboxamide can be synthesized through several methods, including bromination of benzene-1,2-dicarboxamide and bromination of 3-bromobenzene. The bromination of benzene-1,2-dicarboxamide involves the reaction of benzene-1,2-dicarboxamide with bromine in an aqueous or alcoholic solution. The bromination of 3-bromobenzene involves the reaction of 3-bromobenzene with an acid, such as hydrochloric acid, in an aqueous solution.

properties

IUPAC Name

3-bromobenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHMWRJVVKCPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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